Ethyl 3-(Dimethylamino)acrylate
Description
Significance and Context within Contemporary Chemical Science
Ethyl 3-(dimethylamino)acrylate serves as a crucial intermediate in the synthesis of numerous commercially and academically important molecules. chemicalbook.com Its utility stems from the reactivity of its functional groups, which allows for a variety of chemical transformations. The presence of the acrylate (B77674) moiety enables it to participate in polymerization reactions and Michael additions, while the dimethylamino group provides a site for quaternization and other modifications. wikipedia.org
In contemporary chemical science, this compound is recognized for its role in the preparation of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Specifically, it is a key precursor in the synthesis of certain quinolone antibiotics, a class of drugs with broad-spectrum antibacterial activity. google.com Furthermore, its application extends to the development of specialized polymers and materials, where it can be incorporated to modify properties such as adhesion, dyeability, and water solubility. wikipedia.org
Historical Overview of Research on this compound
Early research on this compound focused on its fundamental synthesis and characterization. Various methods have been developed for its preparation, including the reaction of ethyl propiolate with dimethylamine (B145610) and the condensation of ethyl acetate (B1210297) with dimethylformamide dimethyl acetal. A significant advancement in its synthesis is the "one-pot" method, which utilizes ethyl acetate, dimethylamine, and carbon monoxide as raw materials, offering high yields and purity suitable for industrial-scale production. google.com This method, along with others, has been detailed in numerous patents and publications, highlighting the ongoing efforts to optimize its production. google.comguidechem.comgoogle.com
Over the years, the scope of research has expanded to explore its diverse applications. Investigations into its use as a monomer in polymerization have led to the development of copolymers with tailored properties. wikipedia.orgnih.gov For instance, copolymers incorporating this compound have been studied for their potential in creating pH-responsive materials and as carriers for drug delivery systems. nih.govresearchgate.net
Scope and Objectives of Research Endeavors
Current research on this compound is driven by several key objectives. A primary goal is the development of more efficient and environmentally friendly synthetic routes. This includes the exploration of novel catalysts and reaction conditions to improve yield, reduce waste, and lower production costs. google.com
Another major focus is the expansion of its applications in medicinal chemistry. Researchers are actively investigating its use in the synthesis of new and more effective pharmaceutical compounds, beyond the established quinolone antibiotics. google.com This involves designing and creating novel molecular scaffolds derived from this compound.
In the field of materials science, the objective is to leverage the unique properties of this compound to create advanced materials. This includes the synthesis of functional polymers for various applications, such as coatings, adhesives, and resins with enhanced performance characteristics. wikipedia.org The ability of the dimethylamino group to be quaternized is particularly useful for creating cationic polymers used as flocculants in water treatment and as retention aids in papermaking. wikipedia.orgarkema.com
Chemical and Physical Properties
This compound is a liquid at room temperature, appearing as a yellow-orange substance. fishersci.com It is soluble in water and possesses a characteristic amine-like odor. fishersci.comtcichemicals.com
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | chemicalbook.com |
| Molecular Weight | 143.18 g/mol | chemicalbook.com |
| Boiling Point | 136 °C / 28 mmHg | tcichemicals.com |
| Flash Point | 108 °C | tcichemicals.com |
| Specific Gravity (20/20) | 1.00 | tcichemicals.com |
| Refractive Index | 1.51 | tcichemicals.com |
| CAS Number | 924-99-2 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMJYQUKKUOHO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009957 | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-37-9, 924-99-2 | |
| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-(dimethylamino)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advancements for Ethyl 3 Dimethylamino Acrylate
Classical Synthetic Routes
Traditional methods for synthesizing Ethyl 3-(dimethylamino)acrylate rely on foundational organic reactions. These routes, while effective, often involve multiple steps or harsh conditions.
Reaction of Ethyl Acrylate (B77674) with Dimethylamine (B145610)
The synthesis of substituted acrylates can often be achieved through a Michael addition, where a nucleophile, such as an amine, adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. In this context, the reaction between ethyl acrylate and dimethylamine represents a direct potential pathway to the target compound. However, more complex and specifically documented multi-step methods are frequently cited in patent literature for achieving high yields and purity on an industrial scale.
Synthesis from Dimethylformamide and Ethoxyacetylene
A documented classical route involves the reaction of dimethylformamide (DMF) with ethoxyacetylene. google.com This synthesis is catalyzed by boron trifluoride. google.com The reaction leverages the reactivity of ethoxyacetylene with an activated form of DMF to construct the enamine backbone of the final product. This method is noted in chemical literature as a viable, albeit older, pathway for preparing this compound. google.com
Preparation involving Methyl-sulfate, Dimethylformamide, Dimethylamine, Potassium tert-butoxide, and Acetic Acid Ethyl
A more complex, multi-step classical synthesis has been reported, which involves several distinct stages to build the target molecule. google.com This process is outlined as follows:
An imino-complex is first formed through the reaction of methyl-sulfate and dimethylformamide (DMF). google.com
This intermediate complex is then reacted with dimethylamine. google.com
The subsequent reaction with potassium tert-butoxide leads to the formation of tert-Butoxybis(dimethylamino)methane, a compound also known as Bredereck's reagent. google.comenamine.net Bredereck's reagent is a powerful aminomethylenating agent used for the formylation of acidic C-H bonds. enamine.netresearchgate.net
Finally, the reaction of Bredereck's reagent with ethyl acetate (B1210297) (acetic acid ethyl) yields the desired product, this compound. google.comsigmaaldrich.com
This pathway highlights the use of a pre-formed, highly reactive reagent (Bredereck's reagent) to achieve the final condensation step with the ethyl acetate molecule. google.comsigmaaldrich.com
Table 1: Comparison of Classical Synthetic Routes
| Method | Key Reactants | Catalyst / Key Reagents | Notable Features |
|---|---|---|---|
| From DMF and Ethoxyacetylene | Dimethylformamide, Ethoxyacetylene | Boron Trifluoride | A direct but older method cited in chemical literature. google.com |
| Via Bredereck's Reagent | Dimethylformamide, Methyl-sulfate, Dimethylamine, Potassium tert-butoxide, Ethyl Acetate | Bredereck's Reagent (intermediate) | A multi-step process involving the formation of a highly reactive formylating agent. google.com |
Modern and Optimized Synthesis Techniques
Recent advancements in the synthesis of this compound have focused on improving efficiency, yield, purity, and suitability for large-scale industrial production. These modern techniques address challenges such as unwanted polymerization and the need for simpler, more controlled process conditions.
Application of Polymerization Inhibitors and Specific Reaction Conditions
The process involves adding a combination of inhibitors to the crude product and then performing distillation under reduced pressure. google.com Experimental results show that this method can increase the purity to as high as 99.9% with yields exceeding 97%. google.com
Key Optimization Parameters:
Inhibitors: Combinations of two or more inhibitors are used, such as 2,6-di-tert-butyl-p-cresol, 2,4-dimethyl-6-tert-butylphenol, and 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide. google.com
Molar Ratio: The molar ratio of the crude product to the polymerization inhibitor is typically controlled between 1:(0.01) and 1:(0.20). google.com
Distillation Temperature: The distillation is carried out under vacuum at a temperature of 80–90 °C. google.com
Table 2: Optimized Purification using Polymerization Inhibitors
| Parameter | Details | Result |
|---|---|---|
| Inhibitors Used | 2,4-dimethyl-6-tert-butylphenol and 2,2,6,6-tetramethylpiperidine nitrogen oxide | Prevention of polymerization during distillation. google.com |
| Distillation Conditions | 82-86 °C / 5 mmHg | Effective separation of the pure product. google.com |
| Final Yield | 97.8% | High recovery of the target compound. google.com |
| Final Purity (HPLC) | 99.9% | Significant improvement over crude product. google.com |
Continuous-Flow Synthesis Approaches
To meet the demands of industrial-scale manufacturing, "one-pot" methods that are suitable for continuous production have been developed. google.com While general continuous-flow processes using microreactors have been established for synthesizing various acrylic polymers, a specific one-pot synthesis for this compound has been patented that is designed for large-scale, continuous operation. google.comgoogle.com
This method involves reacting ethyl acetate, dimethylamine, and carbon monoxide in the presence of a dual catalyst system. google.comgoogle.com The process is conducted in an autoclave under controlled pressure and temperature. google.com This route is noted for its simple and reasonable process, high raw material utilization, and low production cost, making it ideal for continuous production. google.com The total yield from this one-pot synthesis is reported to be higher than 95%, with a purity (as measured by HPLC) greater than 99.8%. google.com
Key Reaction Parameters for Continuous Production:
Reactants: Ethyl acetate, Dimethylamine, Carbon Monoxide. google.com
Catalyst System: A combination of Catalyst A (e.g., sodium ethoxide, sodium tert-butoxide) and Catalyst B (e.g., ethyl formate, diethyl carbonate). google.com
Temperature: 30–70 °C. google.com
Pressure: 10–60 bar. google.com
Reaction Time: 1–4 hours. google.com
This optimized one-pot approach simplifies the production process, reduces labor intensity, and provides a high-purity product suitable for its downstream applications. google.com
Efficiency Enhancements over Batch Methods
Continuous-flow chemical synthesis offers substantial advantages over conventional batch production methods. youtube.comscispace.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and reproducibility. scispace.com The high surface-to-volume ratio in flow reactors enhances heat and mass transfer, which can significantly reduce reaction times and increase yields. vapourtec.comsemanticscholar.org
From an operational safety perspective, continuous-flow systems handle smaller volumes of hazardous materials at any given time, minimizing risks associated with highly reactive or unstable intermediates. semanticscholar.orgacs.org This is particularly relevant for organometallic reactions, which are often highly exothermic. acs.org Environmentally, flow chemistry aligns with green chemistry principles by enabling more efficient use of resources and minimizing waste generation. youtube.comresearchgate.net The integration of in-line analysis and purification can further streamline processes, reducing the need for cumbersome work-up procedures. semanticscholar.org
A study on the production of floxacin intermediates, which uses this compound as a reactant, demonstrated the efficiency of C-C bond formation in a continuous-flow process. This method allows for rapid and efficient activation of carboxylic acids under mild conditions. uni-muenchen.de
Table 1: Comparison of Batch vs. Continuous-Flow Methods
| Feature | Batch Methods | Continuous-Flow Methods |
|---|---|---|
| Reaction Time | Often longer due to slower heat and mass transfer. | Significantly reduced due to enhanced transfer rates. vapourtec.com |
| Yield | Can be variable and lower. | Generally higher and more consistent. scispace.comvapourtec.com |
| Operational Safety | Higher risk due to large volumes of reactants. | Improved safety with smaller reaction volumes. semanticscholar.orgacs.org |
| Environmental Impact | Can generate significant waste and consume more energy. | Reduced waste and lower energy consumption. youtube.comresearchgate.net |
| Process Control | Less precise control over parameters. | Precise control over temperature, pressure, and mixing. scispace.com |
In Situ Trapping Metalations (e.g., Magnesiation, Zincation) in Flow Reactors
The use of organometallic reagents in flow chemistry has opened new avenues for synthesizing complex molecules with high precision and safety. acs.org In situ trapping metalations, such as magnesiation and zincation, are powerful techniques for the functionalization of various organic compounds, including acrylates.
Research has demonstrated the successful magnesiation and zincation of acrylate derivatives in continuous-flow reactors. nih.gov These processes allow for the metalation of β-substituted acrylates at conversion rates of 0.25–2.50 mmol/min. nih.gov
Magnesiation : Using Turbo-Grignard reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), magnesiations can be performed at near-ambient temperatures with short residence times (1–20 minutes). vapourtec.comnih.gov This is a significant improvement over batch conditions which often require cryogenic temperatures to avoid side reactions. vapourtec.com
Zincation : High-temperature zincation (up to 90 °C) is possible using reagents like TMPZnCl·LiCl. nih.gov
Flow technology is particularly advantageous for these reactions as it enables the use of higher temperatures without significant formation of side products, even with sensitive intermediates. nih.gov This methodology provides a straightforward route to highly substituted unsaturated molecules. nih.gov The scalability of these reactions is often achieved by simply extending the operation time of the flow reactor without the need for re-optimization. nih.gov
One-Pot Methodologies for High Yield and Purity
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant benefits in terms of efficiency and resource utilization. vapourtec.com A patented one-pot method for preparing this compound utilizes ethyl acetate, dimethylamine, and carbon monoxide as raw materials. rsc.org
This process, conducted under the influence of two catalysts (a catalyst A, such as sodium ethoxide, and a catalyst B, such as ethyl formate), achieves a total yield exceeding 95% and a purity of over 99.8% as measured by HPLC. rsc.org The reaction is typically carried out at a temperature of 30-70 °C and a pressure of 10-60 bar for 1-4 hours. rsc.org The simplicity of this route, combined with high raw material utilization and low production costs, makes it suitable for large-scale continuous production. rsc.org
Another preparation method involves mixing crude Ethyl 3-(N,N-dimethylamino)acrylate with a polymerization inhibitor and then performing distillation under reduced pressure to obtain a high-purity product (99.9%) with a yield of over 97.8%.
Table 2: One-Pot Synthesis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Ethyl acetate, dimethylamine, carbon monoxide | rsc.org |
| Catalysts | Catalyst A (e.g., sodium ethoxide), Catalyst B (e.g., ethyl formate) | rsc.org |
| Reaction Time | 1-4 hours | rsc.org |
| Temperature | 30-70 °C | rsc.org |
| Pressure | 10-60 bar | rsc.org |
| Total Yield | > 95% | rsc.org |
| Purity (HPLC) | > 99.8% | rsc.org |
Catalytic Systems in Continuous-Flow Processes
The choice of catalyst is crucial for the efficiency and selectivity of chemical syntheses. In continuous-flow systems, both homogeneous and heterogeneous catalysts are employed. A method for synthesizing this compound involves using piperidine (B6355638) as a catalyst, which reduces the required pressure from 50 bar to a medium-low range of 10-15 bar, thereby decreasing operational difficulty and danger.
In a continuous-flow process for producing floxacin intermediates, a combination of bis(trichloromethyl)carbonate (BTC) and N,N-Dimethylformamide (DMF) in chlorobenzene (B131634) was used as the catalytic system. This system efficiently converted the starting materials, with the reaction temperature and residence time being key factors for achieving high conversion rates. uni-muenchen.de
For the related synthesis of β-enaminones, various catalytic systems have been developed. A gold(I)/silver(I) combination has been shown to be effective under solvent-free conditions at room temperature. acs.org Another environmentally friendly approach uses PPA-SiO2 as a catalyst under solvent-free conditions, offering high yields and selectivity. nih.gov The development of efficient catalytic systems is a continuous effort to improve the sustainability and economic viability of producing this compound and related compounds.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is increasingly being viewed through this lens, with a focus on sustainable practices.
Reduction of Raw Material Consumption and Waste Generation
A primary goal of green chemistry is to maximize atom economy and minimize waste. Modern synthetic methods for this compound contribute to this goal in several ways.
One-pot synthesis methods inherently reduce waste by eliminating the need for intermediate separation and purification steps, which often involve large quantities of solvents. rsc.org A patented one-pot method for this compound synthesis boasts a high utilization rate of raw materials and is described as having a short new technology route that reduces raw material consumption and decreases the discharge of the "three wastes" (waste gas, wastewater, and solid waste). rsc.org
The use of continuous-flow processes also aligns with waste reduction. youtube.com These systems often allow for more precise stoichiometry control, reducing the excess of reagents needed and thereby minimizing waste. researchgate.net Furthermore, solvent-free reaction conditions, as demonstrated in the PPA-SiO2 catalyzed synthesis of related β-enaminones, represent a significant step towards greener synthesis by eliminating a major source of chemical waste. nih.gov
Reactivity and Reaction Mechanisms of Ethyl 3 Dimethylamino Acrylate
Fundamental Reaction Classes
The reactivity of Ethyl 3-(dimethylamino)acrylate is characterized by its susceptibility to oxidation, reduction, and nucleophilic attack. These transformations target different sites within the molecule, including the electron-rich carbon-carbon double bond and the electrophilic ester carbonyl group.
Oxidation Reactions
While specific studies on the oxidation of this compound are not extensively detailed in the literature, the inherent reactivity of the enamine functional group suggests plausible oxidative pathways. Enamines can participate in oxidative coupling reactions. For instance, treatment of enamines with reagents like ceric ammonium (B1175870) nitrate can lead to oxidative dimerization. wikipedia.org This reactivity stems from the electron-donating nature of the nitrogen atom, which makes the double bond susceptible to attack by electrophilic oxidizing agents. Another potential reaction, analogous to the Corey-Gilman-Ganem oxidation of α,β-unsaturated aldehydes, could theoretically transform the molecule, although this specific application is not documented. chem-station.com
Reduction Reactions
The reduction of β-enamino esters, including this compound, is a well-established method for synthesizing β-amino esters. The reaction typically involves the reduction of the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation. The choice of catalyst can influence the stereochemical outcome of the reaction, which is particularly important when the enamine is derived from a chiral amine. acs.org
Key findings from studies on related β-enamino esters show:
Catalytic Hydrogenation: Catalysts such as Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C) are effective for the hydrogenation of the enamine double bond. acs.org
Diastereoselectivity: In chiral enamines, the choice of catalyst can direct the diastereoselectivity of the hydrogen addition. For instance, with certain cyclic enamino esters, PtO₂ favors a syn addition product, while Pd/C can lead to the anti addition product. acs.org
Asymmetric Reduction: Chiral Lewis acid catalysts have been employed for the asymmetric transfer hydrogenation of β-N-substituted enamino esters using hydrogen sources like ammonia borane, yielding optically active β-amino esters.
| Catalyst/Reagent | Hydrogen Source | Key Outcome | Reference |
|---|---|---|---|
| Platinum(IV) oxide (PtO₂) | H₂ | Effective for hydrogenation; can yield syn addition products in certain cyclic systems. | acs.org |
| Palladium on carbon (Pd/C) | H₂ | Effective for hydrogenation; can yield anti addition products in certain cyclic systems. | acs.org |
| Chiral Lewis Acid Pair | Ammonia Borane | Asymmetric transfer hydrogenation to produce optically active β-amino esters. | |
| Zirconocene Dichloride (Cp₂ZrCl₂)/Hydrosilane | Hydrosilane | Used in the reverse reaction: the semi-reductive conversion of esters to enamines. | chemrxiv.orgchemrxiv.org |
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic reactions at two primary sites: the electrophilic carbonyl carbon of the ester group and the β-carbon of the α,β-unsaturated system.
The most prominent nucleophilic substitution reaction at the carbonyl center is hydrolysis. Detailed mechanistic studies on the hydrolysis of the closely related polymer, poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA), provide significant insight. The hydrolysis of the ester linkage is highly dependent on pH. acs.org
pH-Dependent Hydrolysis: The rate of hydrolysis varies significantly with pH, with half-lives ranging from minutes to years. acs.org
Acid-Catalyzed Mechanism: Under acidic conditions (e.g., pH 0.3), hydrolysis proceeds steadily toward completion. acs.org
Base-Catalyzed Mechanism: Under neutral or alkaline conditions, the reaction involves nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon (a BAC2 mechanism). nih.gov At neutral pH, the extent of hydrolysis can plateau around 50-60% due to electrostatic repulsion between the newly formed anionic carboxylate groups and the incoming hydroxide nucleophiles. acs.org
As a nucleophile itself, the enamine functionality of this compound allows the β-carbon to attack strong electrophiles, such as acyl chlorides, in acylation reactions. This reaction proceeds via a nucleophilic attack to form an N-acylated iminium salt, which can then be hydrolyzed to yield a 1,3-dicarbonyl compound. wikipedia.orglibretexts.org
Carbon-Carbon Bond Formation
The structure of this compound makes it a suitable substrate for advanced carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.
Palladium-Catalyzed C–H Olefination
Palladium-catalyzed C–H olefination, a component of the broader class of Heck-type reactions, allows for the direct coupling of a C–H bond with an alkene. While specific examples detailing the C–H olefination of this compound are not prominent, the reactivity of related systems suggests its potential as a substrate. Research on the palladium-catalyzed C–H arylation of α,β-unsaturated imines, which are structurally analogous to enamines, demonstrates that C–H functionalization can occur. nih.govnih.gov In these reactions, palladium azapentadienyl intermediates are formed, which can then be trapped by arylating agents. nih.gov
Furthermore, palladium-catalyzed oxidative coupling reactions between alkenes and primary amines have been shown to produce enamines with high regio- and stereoselectivity. organic-chemistry.org The well-established Heck reaction of ethyl acrylate (B77674) with aryl halides further underscores the utility of acrylate derivatives in palladium catalysis. researchgate.net These related transformations suggest that this compound could potentially engage in palladium-catalyzed C–H functionalization, although specific conditions and outcomes would require empirical investigation.
Benzoylation in Continuous-Flow Systems
Benzoylation of an enamine is a type of acylation reaction where the nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of a benzoylating agent, such as benzoyl chloride. wikipedia.orgacs.org The mechanism involves the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate cleaves the C=N bond and regenerates a carbonyl group, yielding a β-diketone (a 1,3-dicarbonyl compound). libretexts.org
The general mechanism for enamine acylation is as follows:
Nucleophilic Attack: The enamine attacks the benzoyl chloride, displacing the chloride ion and forming a C-C bond at the β-position.
Iminium Salt Formation: This initial adduct is an iminium salt.
Hydrolysis: The iminium salt is then hydrolyzed with aqueous acid to yield the final 1,3-dicarbonyl product and a secondary ammonium salt. libretexts.org
While this fundamental transformation is known in organic chemistry, the application of a continuous-flow system for the benzoylation of this compound is not specifically documented in the reviewed scientific literature. Continuous-flow technology offers potential advantages for reaction control and scalability, but its use for this particular reaction remains an area for future exploration.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) is expected to proceed via two main competitive pathways: 1,2-addition (direct addition) to the carbonyl group of the ester, and 1,4-addition (conjugate addition) to the β-carbon of the α,β-unsaturated system.
The regioselectivity of this reaction is influenced by several factors, including the nature of the organometallic reagent, the reaction conditions, and the steric and electronic properties of the substrate. Hard nucleophiles, such as organolithium reagents, typically favor 1,2-addition, leading to the formation of a tertiary alcohol after subsequent reaction with another equivalent of the organolithium reagent and aqueous workup. In this pathway, the first equivalent of the organolithium reagent adds to the carbonyl carbon, forming a ketone intermediate which is more reactive than the starting ester, and thus rapidly reacts with a second equivalent.
Softer nucleophiles, like organocuprates (Gilman reagents, R₂CuLi), are known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This preference is attributed to the "softer" nature of the copper center, which leads to a more favorable interaction with the "softer" β-carbon of the conjugated system. The reaction with an organocuprate would be expected to introduce the R group at the β-position, leading to the formation of a new carbon-carbon bond.
While the general principles of organometallic additions to α,β-unsaturated esters are well-established, specific literature examples detailing the reaction of this compound with Grignard or organolithium reagents were not prominently found in the surveyed literature. However, based on its structure as an enaminone, it is also plausible that the dimethylamino group could be displaced by the organometallic reagent.
Table 1: Expected Products from Reactions with Organometallic Reagents
| Reagent Type | Expected Major Addition | Intermediate/Product |
| Organolithium (RLi) | 1,2-Addition | Tertiary Alcohol |
| Grignard (RMgX) | Mixture of 1,2- and 1,4-Addition | Tertiary Alcohol and/or β-Substituted Ester |
| Organocuprate (R₂CuLi) | 1,4-Addition (Conjugate Addition) | β-Substituted Ester |
Application in Floxacin Intermediate Synthesis
This compound is a crucial intermediate in the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that includes Norfloxacin and Ciprofloxacin. google.com The synthesis of the core quinolone structure often involves the reaction of an aniline derivative with a β-ketoester or a related three-carbon synthon. This compound serves as a versatile precursor to these key building blocks.
In the synthesis of Norfloxacin, a derivative of this compound is utilized. For instance, 3-ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) ethyl acrylate is a key intermediate which undergoes cyclization to form the quinoline core. acs.org This intermediate can be prepared from a derivative of this compound.
Similarly, in the synthesis of Ciprofloxacin, a related intermediate, mthis compound, is reacted with 2,4-dichloro-5-fluorobenzoyl chloride. The resulting product is then cyclized to form the quinolone ring system. researchgate.net A common synthetic route involves the following key steps:
Reaction with an acyl chloride: this compound or a related derivative reacts with a substituted benzoyl chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride).
Substitution of the dimethylamino group: The dimethylamino group is then displaced by a primary amine, such as cyclopropylamine in the case of Ciprofloxacin synthesis.
Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, typically promoted by a base, to form the 4-quinolone ring system.
Further functionalization: The quinolone core is then further modified, for example, by the introduction of a piperazine ring at the C-7 position, to yield the final floxacin drug.
The use of this compound and its analogs provides an efficient and flexible route to the synthesis of these important antibacterial agents.
Table 2: Key Intermediates in Floxacin Synthesis Derived from this compound Analogs
| Floxacin | Key Intermediate | Reference |
| Norfloxacin | 3-Ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) ethyl acrylate | acs.org |
| Ciprofloxacin | Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate | researchgate.net |
| Ofloxacin | 2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-methylolethylamino) methyl acrylate | google.com |
Cyclization and Heterocyclic Compound Synthesis
The enaminone functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds through cyclization reactions. The presence of nucleophilic and electrophilic centers within the molecule allows for reactions with a range of reagents to form five- and six-membered rings.
Participation in Triazole Ring Formation
This compound and its derivatives are valuable synthons for the construction of triazole rings. The synthesis of 1,2,3-triazoles can be achieved through a cycloaddition reaction involving an azide (B81097) and an alkyne or a suitable three-carbon component. In the context of this compound, the enamine moiety can be readily converted into a functionality that facilitates triazole formation. For example, ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate can be prepared, although the process may require a long reaction time.
Synthesis of Pyrazoles and Pyrazolopyrimidines
The reaction of this compound with hydrazine (B178648) derivatives is a common and efficient method for the synthesis of pyrazoles. In this reaction, the hydrazine acts as a dinucleophile, attacking both the β-carbon and the ester carbonyl carbon of the enaminone system, followed by cyclization and elimination of dimethylamine (B145610) and ethanol (B145695) to form the pyrazole (B372694) ring.
The general mechanism involves the initial Michael addition of one of the nitrogen atoms of hydrazine to the β-position of the acrylate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, and subsequent dehydration. The regioselectivity of the reaction can be influenced by the substitution pattern of the hydrazine and the reaction conditions.
Furthermore, the resulting pyrazole derivatives can be further elaborated to form fused heterocyclic systems such as pyrazolopyrimidines. For instance, a pyrazole with an amino group can be reacted with another equivalent of an enaminone or a β-dicarbonyl compound to construct the pyrimidine ring.
Formation of Oxazoles and Isoxazoles
This compound can serve as a precursor for the synthesis of isoxazoles. The reaction with hydroxylamine (B1172632) hydrochloride provides a straightforward route to the isoxazole (B147169) ring system. In this reaction, hydroxylamine acts as a nucleophile, with the nitrogen atom attacking the β-carbon and the oxygen atom attacking the carbonyl carbon, leading to cyclization and elimination of dimethylamine and water. A series of 5-arylisoxazole derivatives have been synthesized via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media, highlighting the utility of the enaminone scaffold in isoxazole synthesis. chemicalbook.comorganicchemistrydata.org
The synthesis of oxazoles from this compound is less direct but can be envisioned through multi-step sequences. For example, the acrylate could be converted to a β-hydroxy ketone, which could then be cyclized with a source of nitrogen to form the oxazole (B20620) ring.
Thiazole (B1198619) Synthesis
The enaminone structure of this compound is also a suitable starting point for the synthesis of thiazole derivatives. Thiazoles can be synthesized by reacting enaminones with a source of sulfur and nitrogen. For example, the reaction of enaminones with potassium thiocyanate mediated by an oxidizing agent like Dess-Martin periodinane leads to the formation of thiazole-5-carbaldehydes. acs.org Another approach involves the oxidative cascade cyclization of enaminones with elemental sulfur to produce thiazole-2-thiones. acs.org
A resin-bound derivative, 3-N,N-(dimethylamino)-2-isocyanoacrylate, has been utilized in the synthesis of thiazoles, demonstrating the versatility of this structural motif in combinatorial chemistry and the synthesis of diverse heterocyclic libraries. acs.org
Table 3: Heterocyclic Compounds Synthesized from this compound and its Derivatives
| Heterocycle | Reagents | Key Reaction Type |
| Triazole | Azide precursors | Cycloaddition |
| Pyrazole | Hydrazine derivatives | Cyclocondensation |
| Pyrazolopyrimidine | Pyrazole intermediates, enaminones | Annulation |
| Isoxazole | Hydroxylamine | Cyclocondensation |
| Thiazole | Potassium thiocyanate, elemental sulfur | Oxidative cyclization |
Polymerization Reactions and Derivatives of this compound
This compound serves as a versatile monomer and intermediate in various polymerization and derivatization reactions. Its reactivity is primarily centered around its carbon-carbon double bond and the ester functionality, enabling its participation in dimerization, trimerization, and the synthesis of functional polymers.
Dimerization and Trimerization of Acrylic Reagents
Research into the reactivity of related acrylic reagents has demonstrated their capacity to undergo acid-catalyzed oligomerization. Specifically, the trimerization of methyl-3-(dimethylamino) acrylate, an analog of the ethyl ester, has been reported to yield 1,3,5-benzene tricarboxylate methyl ester. researchgate.net This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, within a 1,2-dimethoxy ethane solvent. researchgate.net
In a typical procedure, the acrylate is dissolved in 1,2-dimethoxy ethane, and a molar equivalent of acid is added at room temperature. researchgate.net The reaction highlights the potential for these acrylic systems to form stable aromatic structures through cyclotrimerization. While this specific example uses the methyl ester, the underlying reactivity is indicative of the potential pathways for this compound. In contrast, related compounds like 3-dimethylamino acrylonitrile tend to undergo dimerization rather than trimerization under similar acidic conditions, forming aminomethylenated glutaconic acid dinitrile. researchgate.netresearchgate.net
| Reactant | Catalyst | Solvent | Product |
|---|---|---|---|
| Methyl-3-(dimethylamino) acrylate | Sulfuric Acid | 1,2-dimethoxy ethane | 1,3,5-bezene tricarboxylate methyl ester |
Role in Charge-Shifting Polycation Synthesis
This compound, more commonly referred to in literature as (N,N-dimethylamino)ethyl acrylate (DMAEA), is a key monomer in the synthesis of charge-shifting polycations. nih.govacs.org These polymers are designed with an initially high cationic charge density that diminishes over time through a hydrolysis-driven process. nih.govacs.org This property is particularly valuable in biomedical applications, such as DNA delivery, where a high positive charge is needed initially to bind and condense anionic DNA into polyplexes, but a subsequent reduction in charge is desired to facilitate intracellular release and improve cytocompatibility. nih.govacs.org
Copolymers are often synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for controlled molecular weights and low dispersities. nih.gov A common example involves copolymerizing DMAEA with a non-hydrolyzable cationic monomer like N-(3-aminopropyl)methacrylamide (APM) to create P(APM-co-DMAEA), or PAD, copolymers. acs.orgfigshare.com The DMAEA component provides the charge-shifting capability. Under physiological conditions (pH 7.4), the ester group of the DMAEA units undergoes hydrolysis, resulting in the formation of anionic acrylic acid groups and the release of dimethylaminoethanol (B1669961). nih.gov This conversion of a cationic unit to an anionic one reduces the net positive charge of the polymer. nih.govfigshare.com
The rate of this charge shift is dependent on the copolymer composition and the pH of the environment, with hydrolysis being faster at higher pH levels. acs.orgfigshare.com Studies have shown that PAD copolymers can exhibit a reduction in net cationic charge by 10–50% after two days at pH 7, depending on the initial molar percentage of DMAEA. nih.gov This controlled reduction in charge density can weaken the electrostatic interactions holding the polyplex together, aiding in the release of the genetic payload inside a cell. nih.gov
| Target Copolymer | Molar Feed Ratio (APM:DMAEA) | Target DMAEA Content |
|---|---|---|
| PAD100 | 0:100 | 100% |
| PAD85 | 15:85 | 85% |
| PAD75 | 25:75 | 75% |
| PAD50 | 50:50 | 50% |
| PAD25 | 75:25 | 25% |
Michael Addition Reactions
As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. The Michael reaction, or 1,4-conjugate addition, is a fundamental reaction in organic synthesis involving the addition of a nucleophile (a Michael donor) to the β-carbon of an activated alkene. nih.govencyclopedia.pub Common Michael donors include nucleophiles such as amines, thiols, and stabilized carbanions. youtube.comresearchgate.net
The reaction with this compound would proceed with the nucleophile attacking the electrophilic β-carbon of the carbon-carbon double bond, which is activated by the electron-withdrawing ethyl ester group. This process is highly versatile for creating new carbon-heteroatom or carbon-carbon bonds. For instance, the addition of primary or secondary amines to acrylate esters is a common method for synthesizing β-amino acid derivatives. nih.gov Similarly, the thia-Michael addition involves the reaction with a thiol, often catalyzed by a base or a nucleophile like a phosphine, to form a thioether linkage. encyclopedia.pub The rate and efficiency of the thia-Michael addition are influenced by the electron-withdrawing nature of the acceptor, with acrylates showing higher reaction rates than acrylamides. encyclopedia.pub
Esterification Reactions
While this compound is itself an ester, the reactivity of its ester group is crucial to its function, particularly in the context of hydrolysis, which is the reverse of an esterification reaction. The synthesis of ethyl acrylate itself is typically achieved through the acid-catalyzed esterification of acrylic acid with ethanol. researchgate.netgloballcadataaccess.org
However, for this compound, the most significant reaction involving the ester linkage is its cleavage via hydrolysis. This reaction is central to its application in charge-shifting polymers. nih.gov The hydrolysis of the ethyl ester group in a polymer chain containing DMAEA units leads to the formation of a carboxylic acid group and ethanol. Research has shown that this hydrolysis can be self-catalyzed, with the rate being accelerated by the carboxylic acid by-product. The rate of hydrolysis has been found to be strongly dependent on temperature but independent of the solution's pH and the polymer's molecular weight, further supporting the self-catalyzed nature of the process. This controlled degradation of the ester functionality is a key design feature for creating smart polymers that respond to their environment.
Advanced Research Applications of Ethyl 3 Dimethylamino Acrylate in Organic Synthesis
Intermediate in Pharmaceutical Synthesis
Ethyl 3-(dimethylamino)acrylate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemicalbook.comthermofisher.com Its reactivity is harnessed to construct the core structures of several important drugs.
Floxacin Intermediates
This compound is a key intermediate in the synthesis of third-generation quinolone antibacterial drugs, commonly known as floxacins. guidechem.comresearchgate.net These drugs, including ciprofloxacin, norfloxacin, and moxifloxacin, are vital anti-infective agents. guidechem.com The use of this compound in these syntheses offers a more efficient route compared to traditional methods, by shortening the number of reaction steps. researchgate.net
A critical step in the synthesis of floxacin intermediates is the C-C bond formation through the acylation of this compound. thieme-connect.com In a modern continuous-flow process, 2,4-dichloro-5-fluorobenzoic acid is first converted to the highly reactive 2,4-dichloro-5-fluorobenzoyl chloride. researchgate.netthieme-connect.com This acid chloride then rapidly reacts with this compound to produce ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, a direct precursor to the floxacin core. researchgate.netthieme-connect.com This method is noted for its mild conditions, higher yields, and reduced reaction times compared to conventional batch processes. thieme-connect.com
| Reaction Component | Role/Compound | Significance |
| Starting Material | 2,4-dichloro-5-fluorobenzoic acid | Precursor to the acylating agent. researchgate.netthieme-connect.com |
| Activating Agent | Bis(trichloromethyl)carbonate (BTC) | Converts the carboxylic acid to a highly reactive acyl chloride. researchgate.netthieme-connect.com |
| Key Intermediate | This compound | Reacts with the acyl chloride to form the carbon backbone of the floxacin intermediate. researchgate.netthieme-connect.com |
| Product | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate | A key common intermediate for drugs like Norfloxacin and Ciprofloxacin. researchgate.netthieme-connect.com |
Rufinamide Synthesis (Antiepileptic Drug)
A facile and inexpensive method for synthesizing the antiepileptic drug Rufinamide has been developed using N,N-dimethylamino acrylate (B77674) derivatives. researchgate.net Rufinamide, a triazole derivative, is used to treat seizures associated with Lennox-Gastaut Syndrome. researchgate.net Traditional syntheses of the triazole ring in Rufinamide often rely on expensive or hazardous materials. researchgate.net
The newer protocol utilizes the cycloaddition reaction between 2,6-difluorobenzyl azide (B81097) and a methyl-2-(dimethylamino)ethyl acrylate. researchgate.net The dimethylamino group acts as an effective leaving group during the reaction, facilitating the formation of the triazole ring. researchgate.net This approach avoids the drawbacks of previous methods, offering a simpler, less wasteful, and more cost-effective synthesis. researchgate.net
| Reactant | Role in Rufinamide Synthesis | Reference |
| 2,6-difluorobenzyl azide | Provides the benzyl (B1604629) and azide components for the triazole ring. | researchgate.net |
| Methyl-2-(dimethylamino)ethyl acrylate | Acts as the dipolarophile in the cycloaddition reaction. | researchgate.net |
Allopurinol Synthesis (Gout Treatment)
This compound derivatives are also pivotal in a novel synthesis of Allopurinol, a drug used to treat gout by inhibiting the enzyme xanthine (B1682287) oxidase. researchgate.net Gout is caused by high levels of uric acid in the blood. researchgate.net
This synthetic strategy involves the reaction of ethyl-2-cyano-3-(dimethylamino)acrylate with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction leads to the formation of 3-Amino-4-carbethoxy pyrazole (B372694) sulfate (B86663) salt, a key precursor to the pyrazolo[3,4-d]pyrimidine core structure of Allopurinol. researchgate.net This method is highlighted for its simplicity and efficiency. researchgate.net
Intermediate in Agrochemical Synthesis
This compound is an important intermediate in the agrochemical field. chemicalbook.comthermofisher.com It is specifically used in the preparation of fungicides, such as pyraclostrobin, a widely used agricultural chemical for controlling fungal diseases in crops. guidechem.com
Intermediate in Dyestuff Synthesis
The chemical is also utilized as an intermediate in the synthesis of dyestuffs. chemicalbook.comthermofisher.com Its reactive nature allows for its incorporation into larger, more complex molecules that possess chromophoric properties suitable for dyes.
Synthesis of Complex Molecular Architectures
The strategic incorporation of this compound into synthetic routes has paved the way for the efficient assembly of complex molecules, including various heterocyclic and carbocyclic systems. Its ability to participate in sequential and concerted reaction pathways makes it a powerful tool for modern synthetic chemists.
Role in Cascade/Domino Reactions
Cascade, or domino, reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, offer a highly efficient approach to molecular complexity. This compound is an excellent substrate for such transformations, often initiated by a Michael addition to its electron-deficient double bond.
One notable application is in the synthesis of isoquinoline (B145761) and pyrrolo[2,1-a]isoquinoline (B1256269) frameworks, which are core structures in many biologically active alkaloids. researchgate.netnih.govnih.gov For instance, a domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines can be initiated from 2-aryl-pyrrolidines and alkynes under aerobic conditions, showcasing the potential for complex heterocycle formation in a single pot. nih.gov While not always explicitly starting with this compound, the enamines and related intermediates formed in situ share similar reactivity patterns, highlighting the underlying principles of using such building blocks in cascade sequences.
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each component, are a cornerstone of green and efficient chemistry. This compound serves as a valuable C3 synthon in various MCRs.
A prominent example is the Hantzsch-type synthesis of dihydropyridines, a class of compounds with significant therapeutic properties. frontiersin.org Although classic Hantzsch reactions utilize a β-ketoester, modern variations can employ electron-rich alkenes like this compound. These reactions typically proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. frontiersin.org The use of sustainable catalysts in these MCRs further enhances their appeal by promoting high yields and minimizing reaction times under environmentally benign conditions. frontiersin.org
Furthermore, three-component reactions involving aldehydes, active methylene (B1212753) compounds, and an acrylate derivative can lead to highly functionalized products. For example, a three-component reaction of an aldehyde, an alkyl acrylate, and a dialkylmalonate can be catalyzed by ethyl diphenylphosphine, proceeding through a Morita-Baylis-Hillman type reaction followed by a Michael addition. nih.gov This strategy allows for the facile synthesis of complex molecules bearing multiple functional groups in a single step.
Utility in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, with its electron-rich double bond, can act as a dienophile in Diels-Alder reactions and as a dipolarophile in other cycloadditions.
In hetero-Diels-Alder reactions, this compound can react with electron-deficient dienes to form substituted dihydropyrans. rsc.org The diastereoselectivity of these reactions can often be controlled, leading to specific stereoisomers. For instance, the reaction of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone yields dihydropyrans with good regio- and diastereoselectivity. rsc.org While this example doesn't directly use this compound, it illustrates the principle of using electron-rich alkenes in such cycloadditions. More specifically, the Diels-Alder reaction of myrcene (B1677589) with various dienophiles, including ethyl acrylate, has been studied, demonstrating its utility in forming six-membered rings. beilstein-journals.org
The table below summarizes representative examples of complex molecular architectures synthesized using reactions involving this compound or structurally related reactive intermediates.
| Reaction Type | Reactants | Product Architecture | Catalyst/Conditions | Ref. |
| Domino Reaction | 2-Aryl-pyrrolidines, Alkynes | Pyrrolo[2,1-a]isoquinolines | [RuCl2(p-cymene)]2, CuCl, Cu(OAc)2·H2O, TEMPO, O2 | nih.gov |
| Domino Reaction | 1-Aroyl-3,4-dihydroisoquinolines, Conjugated Ketones/Nitroalkenes | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | TFE, reflux or MW | nih.gov |
| Multicomponent Reaction | Aldehydes, β-Dicarbonyls, Ammonium (B1175870) Acetate (B1210297) | Dihydropyridines | n-WSA, solvent-free | frontiersin.org |
| Multicomponent Reaction | Aldehyde, Alkyl Acrylate, Dialkylmalonate | Highly Functionalized Hydroxy Esters | Ethyl diphenylphosphine | nih.gov |
| Hetero-Diels-Alder | Functionalized α,β-Unsaturated Carbonyls, N-Vinyl-2-oxazolidinone | Dihydropyrans | - | rsc.org |
| Diels-Alder Reaction | Myrcene, Ethyl Acrylate | Substituted Cyclohexenes | 140 °C | beilstein-journals.org |
Biological and Biomaterial Applications of Ethyl 3 Dimethylamino Acrylate and Its Derivatives
Antimicrobial Activity
Ethyl 3-(dimethylamino)acrylate and its derivatives have demonstrated notable potential as antimicrobial agents. Their activity stems from several mechanisms, including the disruption of essential bacterial processes and interactions with key cellular components.
Inhibitory Action on Bacterial Growth
Polymers derived from 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a related compound, have been shown to inhibit the growth of both Gram-negative and Gram-positive bacteria. nih.govacs.org The antimicrobial efficacy of these polymers is linked to their cationic nature, which facilitates interaction with the negatively charged bacterial cell membrane. nih.govacs.org Studies have shown that poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) can bind to the outside of bacteria, permeabilize the outer membrane, and disrupt the cytoplasmic membrane, leading to a bacteriostatic effect, particularly against Gram-negative bacteria. acs.org The minimum inhibitory concentration (MIC) values for pDMAEMA against Gram-negative bacteria are typically in the range of 0.1–1 mg/mL. acs.org
Amphiphilic copolymers of DMAEMA and methyl methacrylate (MMA) have also been synthesized and exhibit significant antimicrobial properties. nih.govresearchgate.net These copolymers are effective against both E. coli and S. aureus, with their biocidal activity attributed to the presence of amine groups along the DMAEMA segments. nih.govresearchgate.net For instance, a copolymer with a higher concentration of DMAEMA demonstrated inhibition zones of 19 mm and 20 mm against E. coli and S. aureus, respectively. nih.govresearchgate.net
Nucleophilic Addition to Cap-Dependent Endonuclease
While direct evidence for this compound is limited in the provided results, the broader class of compounds with related structures has been investigated for their inhibitory effects on viral enzymes. For example, derivatives of baloxavir, which contains a complex heterocyclic system, have been synthesized and shown to inhibit the cap-dependent endonuclease (CEN) of the influenza virus. mdpi.comnih.gov This enzyme is crucial for the virus's "cap-snatching" mechanism, which is essential for its transcription. nih.govnih.gov The inhibition of CEN by these compounds highlights a potential antiviral strategy that could be explored for derivatives of this compound, given their reactive nature.
Activity of β-Unsaturated Ketones as Antibacterials
Acyclic α,β-unsaturated ketones, a class of compounds structurally related to this compound, have been shown to possess antimicrobial activity. nih.gov These compounds can undergo a Michael-type addition with biological nucleophiles, such as the thiol groups found in enzymes and coenzymes within microorganisms. nih.gov This reaction can disrupt essential cellular functions, leading to an antimicrobial effect. nih.gov Several α,β-unsaturated aromatic ketones have been synthesized and screened for their activity against bacteria such as Escherichia coli and Bacillus subtilis. asianpubs.org Furthermore, some chalcone (B49325) derivatives, which also contain the α,β-unsaturated ketone moiety, have demonstrated antibacterial activity against Staphylococcus aureus and E. coli. tjpr.org
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)
Polymers and copolymers of DMAEMA have shown varied but significant efficacy against Gram-positive bacteria. acs.org For example, poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) has been found to be more effective against clinical isolates of Staphylococcus epidermidis than Staphylococcus aureus. nih.gov The susceptibility of S. aureus to pDMAEMA is influenced by its cell-surface charge and hydrophobicity. nih.gov However, quaternized PDMAEMA-EDMA nanogels have been shown to be effective bactericidal agents against S. aureus. nih.gov
Copolymers of DMAEMA and MMA have also demonstrated good activity against S. aureus, with one study reporting a 20 mm zone of inhibition. nih.govresearchgate.net Furthermore, nanoparticles of ethyl cyanoacrylate (ECA-NPs) have exhibited inhibitory effects against several Gram-positive species, including Staphylococcus aureus and Streptococcus pyogenes. mdpi.com
Below is a table summarizing the antimicrobial activity of this compound derivatives against Gram-positive bacteria:
| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |
| Poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) | Staphylococcus epidermidis | More effective than against S. aureus | nih.gov |
| Quaternized PDMAEMA-EDMA nanogel | Staphylococcus aureus | Effective bactericidal agent | nih.gov |
| P(DMAEMA-co-MMA) copolymer (PDM1) | Staphylococcus aureus | 20 mm zone of inhibition | nih.govresearchgate.net |
| Ethyl cyanoacrylate nanoparticles (ECA-NPs) | Staphylococcus aureus, Streptococcus pyogenes | Inhibitory effects | mdpi.com |
Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Polymers of DMAEMA are generally effective against Gram-negative bacteria, acting in a bacteriostatic manner. acs.org Copolymers of DMAEMA and MMA have shown good zones of inhibition against E. coli, with one formulation demonstrating a 19 mm inhibition zone. nih.govresearchgate.net
However, the efficacy against Pseudomonas aeruginosa can be more variable. While some α,β-unsaturated ketones show broad-spectrum activity, their effect on P. aeruginosa is not always pronounced. nih.govcore.ac.uk Interestingly, while ethyl-cyanoacrylate polymers were reported to have no effect on P. aeruginosa, nanoparticles synthesized from the same compound did inhibit its growth. mdpi.com A peptide mimic, attached to contact lenses using a carbodiimide (B86325) containing a dimethylaminopropyl group, also showed excellent antimicrobial activity against a drug-resistant strain of P. aeruginosa. arvojournals.org
Below is a table summarizing the antimicrobial activity of this compound derivatives against Gram-negative bacteria:
| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |
| Poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) | Gram-negative bacteria | Bacteriostatic, MIC 0.1-1 mg/mL | acs.org |
| P(DMAEMA-co-MMA) copolymer (PDM1) | Escherichia coli | 19 mm zone of inhibition | nih.govresearchgate.net |
| Ethyl cyanoacrylate nanoparticles (ECA-NPs) | Pseudomonas aeruginosa | Inhibited growth | mdpi.com |
| Peptide mimic 758 (attached via EDC) | Pseudomonas aeruginosa | Excellent antimicrobial activity | arvojournals.org |
DNA Delivery Systems
Development of Charge-Shifting Polycations for DNA Delivery
Charge-shifting polycations represent an innovative class of polymers designed to overcome challenges in gene delivery, such as cytotoxicity and inefficient DNA release. nih.gov These polymers initially possess a high positive charge density, which is crucial for efficiently binding and condensing anionic DNA into nanoparticles known as polyplexes. nih.govacs.org This initial high charge protects the DNA payload from enzymatic degradation by nucleases. acs.org
Following cellular uptake, these polymers are designed to undergo a "charge-shifting" process, where their net positive charge is reduced. nih.gov This shift is intended to weaken the electrostatic interactions holding the polyplex together, thereby facilitating the dissociation of the polymer and the release of the genetic material inside the cell. nih.govacs.org Polycations based on N,N-(dimethylamino)ethyl (meth)acrylate (DMAE(M)A), a derivative of this compound, have demonstrated significant promise in this area, showing improved DNA release and transfection efficiency compared to conventional polycations. nih.govacs.org The reduction in cationic charge is also correlated with lower cytotoxicity, enhancing the biocompatibility of the delivery system. acs.org
Integration into Poly[3-aminopropylmethacrylamide-co-N,N-(dimethylamino)ethyl acrylate] (PAD) Copolymers
A notable application involves the integration of N,N-(dimethylamino)ethyl acrylate (B77674) (DMAEA) into copolymers with 3-aminopropylmethacrylamide (APM) to create Poly[3-aminopropylmethacrylamide-co-N,N-(dimethylamino)ethyl acrylate] (PAD) copolymers. nih.govresearchgate.net These copolymers are synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allows for the creation of polymers with controlled molecular weights and narrow size distributions. acs.orgnih.gov
Influence on Cytocompatibility and Cellular Uptake Efficiency
Despite the reduction in charge over time, the initial high cationic density of PAD copolymers ensures very high cellular uptake efficiency. nih.gov In comparative studies, PAD copolymer polyplexes demonstrated uptake efficiencies greater than 95%. nih.gov This was superior to polyplexes formed with Polyethyleneimine (PEI), a standard polycation, which required twice the amount of polymer to achieve similar uptake levels. nih.govacs.org Copolymers with a higher molar content of DMAEA, such as PAD80 (containing 80 mol % DMAEA), were identified as particularly promising candidates, balancing reduced cytotoxicity with high uptake efficiency. nih.govnih.gov
Table 1: Performance of PAD Copolymers in DNA Delivery
| Copolymer | DMAEA Content (mol %) | Key Finding on Cytotoxicity | Cellular Uptake Efficiency |
|---|---|---|---|
| PAD80 | 80% | Showed reduced cytotoxicity at high concentrations. nih.gov | >95% nih.gov |
| PAD49 | 49% | Higher viability than non-charge-shifting polymers at high loadings. acs.org | >95% acs.org |
| PEI (Control) | 0% (non-charge-shifting) | Lower viability at high concentrations compared to PAD copolymers. nih.gov | Achieved >95% uptake only at double the polymer loading of PAD. nih.gov |
Mechanisms of Charge Shift and Polyplex Dissociation
The charge-shifting mechanism in PAD copolymers is driven by the hydrolysis of the ester group within the DMAEA monomer units. nih.govresearchgate.net This chemical reaction results in the loss of the cationic dimethylaminoethanol (B1669961) side chains and the formation of anionic acrylic acid groups on the polymer backbone. nih.govnih.gov The rate of this hydrolysis is pH-dependent. figshare.com
This transformation from a highly cationic polymer to a polyampholyte (a polymer with both positive and negative charges) or even a net anionic polymer is the key to polyplex dissociation. nih.govresearchgate.net The initial strong electrostatic attraction between the cationic polymer and the anionic DNA, which forms the stable polyplex for cellular entry, is progressively weakened as the polymer's positive charge diminishes. acs.org This controlled reduction in electrostatic interaction facilitates the release of the DNA payload from the carrier once inside the cell, making it available for transcription. nih.govacs.org Studies show that after two days at a physiological pH of 7, the net cationic charge of PAD copolymers can be reduced by 10-50%, depending on the initial DMAEA composition. acs.orgnih.gov
Modulation of Antimicrobial Resistance Evolution
The rise of antibiotic resistance is a critical global health threat, prompting research into novel strategies to combat drug-resistant bacteria. One area of investigation involves targeting the fundamental bacterial processes that allow microbes to survive antibiotic treatment and evolve resistance.
Intervention in Bacterial DNA-Damage Repair and SOS-Response Pathways
Bacteria possess a sophisticated system for repairing DNA damage known as the SOS response. nih.gov This pathway is a crucial survival mechanism, activated by a wide range of stressors, including DNA-damaging agents and some antibiotics. nih.govfrontiersin.org The SOS response is controlled by two main proteins: RecA, which senses DNA damage and initiates the response, and LexA, a repressor that is cleaved in response to the damage signal, leading to the expression of over 50 genes involved in DNA repair and damage tolerance. frontiersin.orgplos.org
Crucially, the SOS response is not only a repair system but also a significant driver of bacterial evolution and the acquisition of antibiotic resistance. nih.gov The error-prone DNA polymerases expressed during the SOS response can introduce mutations, some of which may confer resistance to antibiotics. nih.gov Therefore, interfering with this pathway is a potential strategy to slow the evolution of resistance. While derivatives of some compounds have been shown to impede resistance evolution by interacting with bacterial targets and pathways, the existing research in the provided search results does not establish a direct link between this compound or its derivatives and the modulation of the bacterial SOS-response pathway. nih.gov
Development of SOS Inhibitor Molecules
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including quinolone derivatives. While direct studies on the SOS inhibitory activity of this compound itself are not prominent in the available literature, its role as a precursor allows for the generation of molecules with significant biological activities, including the inhibition of the SOS response, a critical pathway in bacterial DNA repair and mutagenesis.
The SOS response in bacteria is a complex regulatory network that is activated in response to DNA damage, leading to the expression of a host of genes involved in DNA repair, recombination, and mutagenesis. Inhibition of this pathway is a promising strategy to combat antibiotic resistance, as it can prevent the evolution of resistant bacterial strains.
Research has shown that certain quinolone derivatives, which can be synthesized using this compound as a starting material, exhibit inhibitory effects on the SOS response. These compounds often feature a 4-quinolone-3-carboxylic acid motif, which is a well-established pharmacophore for antibacterial activity. The structural modifications of these quinolone derivatives play a crucial role in their biological activity, including their ability to act as SOS inhibitors. For instance, the substitution pattern on the quinolone ring system can significantly influence the compound's interaction with its biological targets, which, in the context of SOS inhibition, are often key proteins in the DNA repair pathway.
The development of these SOS inhibitor molecules from this compound underscores the importance of this compound as a versatile building block in medicinal chemistry. The ability to synthesize a diverse range of quinolone structures from this intermediate allows for the exploration of structure-activity relationships (SAR) to optimize their SOS inhibitory potency.
| Compound Type | Precursor | Biological Activity |
| Quinolone Derivatives | This compound | SOS Inhibition |
Other Biological Effects
Inhibitory Activity against Chloride Ion
The versatility of this compound as a synthetic intermediate extends to the development of compounds with diverse biological activities beyond antibacterial and SOS inhibition. One such area of investigation is the modulation of ion channel activity, specifically chloride ion channels.
While direct studies on this compound derivatives as chloride ion channel inhibitors are limited, the broader class of quinolone compounds, for which this compound is a key precursor, has been investigated for such properties. Chloride channels are integral membrane proteins that play crucial roles in a variety of physiological processes, including cell volume regulation, transepithelial transport, and neuronal excitability. Their dysfunction is implicated in several diseases, making them important therapeutic targets.
Research has explored the interaction of certain quinolone derivatives with GABAa receptors, which are ligand-gated ion channels that are permeable to chloride ions. For example, studies have shown that some quinolone antibacterial agents can inhibit muscimol-stimulated chloride ion uptake in rat cerebral cortical synaptoneurosomes. nih.gov This inhibitory effect suggests that these compounds can modulate the activity of GABAa receptor-associated chloride channels. nih.gov
The structure of the quinolone derivatives is a key determinant of their inhibitory potency. For instance, the nature of the substituents on the quinolone ring can influence the compound's affinity for the receptor and its ability to block the chloride channel. The development of hybrid molecules, combining the quinolone scaffold with other pharmacophores known to interact with GABAa receptors, has been a strategy to enhance this inhibitory activity. nih.gov
These findings, although not directly involving derivatives of this compound, highlight the potential for developing chloride channel modulators from this precursor. The synthetic accessibility of diverse quinolone structures from this compound provides a platform for designing and synthesizing novel compounds with targeted activity against specific chloride ion channels.
| Compound Class | Precursor | Biological Target | Effect |
| Quinolone Derivatives | This compound | GABAa Receptor-associated Chloride Channel | Inhibition of Chloride Ion Uptake nih.gov |
Role in Reduction of Oxalyl Levels
Based on a comprehensive review of the available scientific literature, there is no direct or indirect evidence to suggest a role for this compound or its derivatives in the reduction of oxalyl levels. Searches for a connection between this compound, its derivatives such as carbostyrils and quinolones, and oxalate (B1200264) or oxalyl metabolism have not yielded any relevant research findings. The primary biological activities reported for derivatives of this compound are centered on their antimicrobial and, to a lesser extent, their potential as SOS inhibitors and modulators of chloride ion channels. Therefore, this section cannot be elaborated upon with scientifically validated information at this time.
Mechanistic and Theoretical Investigations of Ethyl 3 Dimethylamino Acrylate Derivatives and Polymers
Hydrolysis Mechanisms of Poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA)
The hydrolysis of PDMAEA is a complex process that is highly dependent on the pH of the surrounding medium. The rate and extent of this degradation can vary dramatically, with half-lives ranging from minutes to years. acs.org
The rate of hydrolysis of PDMAEA is profoundly influenced by pH. acs.org At a pH greater than 4, the rate of hydrolysis increases with increasing pH, which is consistent with a hydroxide-mediated mechanism. acs.org Conversely, at a pH below 3, the rate of hydrolysis also increases as the pH is lowered, indicating an acid-catalyzed mechanism. acs.org A minimum hydrolysis rate is observed around pH 3-4. acs.org
Detailed studies using 1H NMR spectroscopy have quantified these rates, revealing that the half-life of PDMAEA can be as short as 14 minutes at high pH and as long as 2.7 years at neutral pH. acs.org For instance, at a pH of 0.31, the half-life was found to be approximately 9 days, which is comparable to the half-life of about 3.5 days at a pH of 7.05. acs.org
Below is an interactive data table summarizing the pH-dependent hydrolysis of PDMAEA at room temperature (22 °C). acs.org
| pH | Half-life |
| 0.31 | ~9 days |
| 7.05 | ~3.5 days |
| 13.31 | ~14 minutes |
| Natural pH (unbuffered D2O) | ~2.7 years |
Note: The "Natural pH" refers to a 0.5 wt % solution of PDMAEA in its free-base form in unbuffered D2O.
A notable characteristic of PDMAEA hydrolysis, particularly around neutral pH, is the observation of a plateau in the extent of hydrolysis. acs.org At pH 7, the hydrolysis tends to level off at approximately 50-60%. acs.orgacs.org This phenomenon is attributed to the electrostatic repulsion between the newly formed anionic carboxylate groups on the polymer backbone and the incoming hydroxide (B78521) ions. acs.orgacs.org As more ester groups are hydrolyzed to carboxylic acid moieties, the increasing negative charge on the polymer chain repels the nucleophilic hydroxide, thus slowing down further hydrolysis. rsc.org This electrostatic repulsion increases the activation free energy required for subsequent ester bond cleavage, making further hydrolysis energetically unfavorable. rsc.org
Under acidic conditions (pH < 3), the hydrolysis of PDMAEA follows an acid-catalyzed pathway. acs.org In this mechanism, the ester's carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. acs.org A study conducted at pH 0.3 and 70 °C demonstrated that the hydrolysis reached 88% after 8 days, without the plateau effect seen at neutral pH. acs.orgacs.org This suggests that the electrostatic repulsion that limits hydrolysis at neutral pH is not a significant factor in the acid-catalyzed mechanism. acs.org Protonation of the dimethylamino group can also play a role, potentially making the DMAE unit a better leaving group. acs.org
Some studies have pointed to a self-catalyzed hydrolysis mechanism for PDMAEA, where the carboxylic acid by-product accelerates the reaction. rsc.org In this proposed mechanism, the adjacent carboxylic acid group protonates the nitrile group, facilitating its hydrolysis to an amide. acs.org However, other research indicates that the hydrolysis of PDMAEA is indeed pH-dependent and not solely a self-catalyzed process, as evidenced by the varying hydrolysis rates across a wide pH range. acs.orgacs.orgresearchgate.net The discrepancy may arise from the specific polymer architecture and experimental conditions. For instance, in linear homopolymers of DMAEA, the hydrolysis was reported to be independent of pH, suggesting a self-catalyzed process. rsc.org
Impact of Neighboring Functional Groups on Hydrolysis Kinetics
The chemical environment surrounding the ester linkages in PDMAEA copolymers can significantly alter the hydrolysis kinetics. acs.orgresearchgate.net
The incorporation of anionic comonomers into the polymer structure can have a pronounced effect on the hydrolysis rate of the DMAEA units. acs.org At pH 7, anionic comonomers were found to affect the hydrolysis rates by up to 20-fold. acs.orgacs.org This is due to the increased electrostatic repulsion between the negatively charged comonomers and the hydroxide ions, which hinders their approach to the ester groups. rsc.org The presence of these anionic groups can create a more hydrophilic local environment, which may also influence water accessibility to the ester linkages. For example, copolymers of PDMAEA with poly(acrylic acid) would exhibit this behavior. researchgate.net
Effects of Neutral/Hydrophilic Comonomers
The incorporation of neutral or hydrophilic comonomers into polymers containing (dimethylamino)ethyl acrylate (B77674) (DMAEA) units can significantly influence the polymer's properties, particularly its hydrolytic degradation. Research into the hydrolysis of poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) has shown that the introduction of comonomers can alter the rate of hydrolysis by as much as 20-fold at a pH of 7. acs.org This effect is largely attributed to changes in the local microenvironment of the hydrolyzable ester linkages.
Copolymerization with PEGylated methacrylates, a common strategy to introduce hydrophilicity, affects the reactivity ratios of the monomers during polymerization. For instance, studies on the copolymerization of tertiary amine methacrylates (TAMAs) like 2-(N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA) with poly(ethylene glycol) methyl ether methacrylates (PEGMA) have been conducted to understand these interactions. rsc.org The rate of copolymerization was observed to increase as the length of the PEG side-chain decreased. rsc.org Furthermore, extending the PEG side-chain length led to a decrease in the reactivity ratios for the amino-functional monomers. rsc.org These findings indicate that the structure and size of the neutral, hydrophilic comonomer play a crucial role in the final polymer architecture and, consequently, its behavior in aqueous environments.
The table below summarizes the reactivity ratios for the copolymerization of DMAEMA with various PEGylated methacrylates, illustrating the influence of the hydrophilic comonomer's side-chain length.
| Comonomer 1 (M1) | Comonomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Reference |
|---|---|---|---|---|
| DMAEMA | PEGMA9 | 0.83 ± 0.01 | 1.08 ± 0.02 | rsc.org |
| DMAEMA | PEGMA23 | 0.52 ± 0.09 | 0.76 ± 0.14 | rsc.org |
Data showing reactivity ratios for the copolymerization of 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA) with poly(ethylene glycol) methyl ether methacrylates (PEGMA) of varying side-chain lengths.
Effects of Cationic Comonomers
The introduction of cationic comonomers into polymers based on ethyl 3-(dimethylamino)acrylate has a pronounced effect on the polymer's behavior, especially in aqueous solutions. The presence of additional cationic charges can alter hydrolysis rates, solubility, and interactions with biological systems. acs.org In a detailed study on the hydrolysis of poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA), the incorporation of cationic comonomers was found to modify hydrolysis rates significantly. acs.org
The rationale for including cationic comonomers often relates to enhancing the polymer's functionality for specific applications, such as gene delivery or antimicrobial agents. semanticscholar.org For example, the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with other cationic monomers can produce polymers with tailored charge densities and stimuli-responsive properties. semanticscholar.org These cationic polymers often exhibit pH-dependent swelling behavior due to the protonation of tertiary amine groups. nih.gov At low pH, electrostatic repulsion between the protonated amine groups causes the polymer chains to expand and become more soluble. researchgate.net
The pKₐ of these copolymers, which dictates the pH range of their transition from a collapsed to a swollen state, is influenced by the comonomer composition. nih.gov This pH-responsive swelling is a critical feature for applications requiring controlled release or interaction in specific physiological environments. nih.gov The strategic inclusion of cationic comonomers allows for fine-tuning these properties to meet the demands of advanced material applications. mdpi.com
Structure-Reactivity Relationships
Influence of the Dimethylamino Group on Nucleophilicity and Overall Reactivity
In polymers like poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA), the dimethylamino group plays a crucial role in the mechanism of hydrolysis. acs.org The intramolecular interactions involving this substituent are of high importance. acs.org The nitrogen atom can act as an intramolecular nucleophile, participating in the hydrolysis of the adjacent ester group. This participation is highly pH-dependent; at neutral or basic pH, the lone pair of electrons on the nitrogen can facilitate the cleavage of the ester bond. However, under acidic conditions, the protonation of the amine group forms an ammonium (B1175870) cation, which inhibits this nucleophilic participation and can alter the degradation pathway. acs.org
Quantum calculations on related systems, such as (dimethylamino)phenyl radicals adding to butyl acrylate, provide further insight. csic.es These studies show a significant shortening of the bond distance between the nitrogen atom and the radical carbon, which is attributed to both π-conjugation and polar effects. csic.es This demonstrates the strong electronic interplay between the dimethylamino group and the rest of the molecule, which is fundamental to its reactivity.
Proximity and Steric Hindrance of Amino Groups in Polymer Hydrolysis
The spatial arrangement and steric environment of amino groups within a polymer chain are critical factors governing the rate of hydrolysis. The proximity of a neighboring amino group to an ester linkage can lead to a dramatic acceleration of the hydrolysis rate through intramolecular catalysis. acs.org
A compelling demonstration of this principle comes from a comparative study of poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) and its novel analogues. acs.org Two new polymers, poly[1,3-bis(dimethylamino)-2-propyl acrylate] (PBDMAPA) and poly[2-((2-(dimethylamino)ethyl)(methyl)amino)ethyl acrylate] (PDEMEA), were synthesized to probe the effect of an additional tertiary amine group. Despite being isomers, their hydrolysis rates differed profoundly. PBDMAPA, where the second amino group is positioned to facilitate a six-membered ring transition state for intramolecular attack on the ester carbonyl, hydrolyzed over 500 times faster at pH 7 than its linear isomer, PDEMEA. acs.org This highlights the critical role of amino group proximity in promoting hydrolysis. acs.org
Steric hindrance, conversely, can impede reactivity. In studies comparing copolymers of dimethylamino ethyl methacrylate (PDMAEMA) and diisopropylamino ethyl methacrylate (PDIPAEMA), the bulkier isopropyl groups on the nitrogen atom of PDIPAEMA create significant steric congestion. mdpi.com This increased hindrance makes the nitrogen atom less accessible for chemical reactions, such as quaternization with methyl iodide. mdpi.com This effect was so pronounced that modifications were selective only for the less hindered DMAEMA segments within the copolymers. mdpi.com This principle of using steric hindrance to control reactivity is a key strategy in designing polymers with specific degradation profiles or sites for chemical modification. acs.org
| Polymer | Structural Feature | Relative Hydrolysis Rate at pH 7 | Reference |
|---|---|---|---|
| Poly[1,3-bis (dimethylamino)-2-propyl acrylate] (PBDMAPA) | Branched isomer with proximate amino groups | >500x faster than PDEMEA | acs.org |
| Poly[2-((2-(dimethylamino)ethyl)(methyl)amino)ethyl acrylate] (PDEMEA) | Linear isomer | Baseline | acs.org |
Comparative hydrolysis rates of PDMAEA analogues, demonstrating the effect of amino group proximity.
Comparative Analysis with Structurally and Functionally Related Acrylates
To fully understand the properties of this compound, it is instructive to compare it with structurally and functionally related monomers and polymers. These comparisons reveal how subtle changes in molecular structure can lead to significant differences in reactivity and physical behavior.
A key comparison is between poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) and its methacrylate counterpart, poly[N,N-(dimethylamino)ethyl methacrylate] (PDMAEMA). While both are tertiary amine-containing polymers, the additional methyl group on the polymer backbone in PDMAEMA can influence chain flexibility and steric hindrance around the ester group, potentially affecting hydrolysis rates and reactivity.
Furthermore, a study of PDMAEA and its specially designed isomers, PBDMAPA and PDEMEA, provides a powerful example of how the precise placement of functional groups dictates reactivity. acs.org As noted previously, the branched structure of PBDMAPA, which allows for intramolecular catalysis, results in a hydrolysis rate over 500 times faster than its linear isomer PDEMEA, demonstrating that functionality is not merely about the presence of a group but its strategic location within the molecule. acs.org
Finally, comparing acrylic acid with methacrylic acid in computational models of nucleophilic addition reveals that the methyl group in methacrylic acid creates a larger negative electrostatic potential along the path of nucleophilic attack. researchgate.net This makes the reaction energetically less favorable compared to acrylic acid, supporting the hypothesis that even small structural modifications can significantly alter biological and chemical reactivity. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide powerful tools for elucidating the mechanistic details and structure-reactivity relationships of this compound and its derivatives at a molecular level. These theoretical studies complement experimental findings by offering insights into reaction pathways, transition states, and electronic structures that are difficult to observe directly.
Semiempirical quantum models, such as AM1, have been employed to investigate the reaction pathways of acrylates with biological nucleophiles. nih.gov For instance, modeling the Michael addition of nucleophiles to the acrylate anion indicated that there is no viable direct reaction pathway, whereas a route involving the non-ionized acrylic acid form was found to be theoretically possible. nih.gov
More advanced ab initio quantum chemistry methods have been used to compare the reactivity of acrylic acid and methacrylic acid. researchgate.net These calculations revealed that the methyl group in methacrylic acid increases the electron density on the attacked carbon of the double bond. researchgate.net This results in a more negative electrostatic potential, which makes the molecule less susceptible to nucleophilic attack compared to acrylic acid, a finding that correlates with experimental observations of their biological activity. researchgate.net
In the context of polymerization, quantum calculations have been used to examine the reactivity of radicals derived from related structures like dimethylanilines in additions to acrylates. csic.es By applying a simple perturbative molecular orbital (PMO) model, researchers can analyze the electronic and geometric structures of the radical intermediates. csic.es These studies calculate parameters such as the π-bond order between the radical carbon and the nitrogen atom, showing how electron-withdrawing or -donating substituents influence bond distances and radical stability, which in turn determines reactivity in polymerization processes. csic.es Such computational approaches are essential for predicting monomer reactivity and designing polymers with desired properties.
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| Semiempirical Quantum Model (AM1) | Michael addition of nucleophiles to acrylate anion | No viable direct reaction pathway was found; an alternative route via non-ionized acrylic acid is possible. | nih.gov |
| Ab Initio Quantum Chemistry | Comparison of acrylic acid and methacrylic acid reactivity | The methyl group in methacrylic acid increases electron density at the reaction site, making it less reactive to nucleophiles. | researchgate.net |
| Perturbative Molecular Orbital (PMO) Model | Addition of (dimethylamino)phenyl radicals to butyl acrylate | Electronic effects of substituents influence the C-N bond distance and radical reactivity. | csic.es |
Summary of computational studies on acrylates and related compounds.
Molecular Modeling for Binding Interactions (e.g., with Cap-Dependent Endonuclease)
A critical application of molecular modeling is the simulation of how a small molecule, such as this compound, might interact with a biological target. These "docking" studies are fundamental in drug discovery and mechanistic biology, providing insights into binding affinity and orientation at an enzyme's active site.
Despite the utility of these methods, a thorough review of scientific literature reveals a notable absence of specific molecular modeling or docking studies for this compound with cap-dependent endonuclease. While the principles of molecular modeling are well-established for predicting such interactions, published research focusing on this particular molecule and enzyme pairing is not available at this time. Computational studies on related structures, such as those targeting integrin αVβ3, have demonstrated the power of these techniques in identifying key binding motifs and informing the design of novel therapeutic agents. nih.gov However, no such specific data exists for the interaction of this compound with the specified endonuclease.
Theoretical Predictions of Reactivity and Stability
The reactivity of this compound is significantly influenced by its electronic structure, specifically the interplay between the electron-donating dimethylamino group and the electron-withdrawing ethyl acrylate moiety. This push-pull system creates a polarized π-system, making the molecule susceptible to various chemical transformations.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the reactivity of organic molecules. researchgate.net These methods allow for the calculation of various electronic properties and reactivity indices that predict how a molecule will behave in a chemical reaction. mdpi.com
For ethyl (E)-3-(dimethylamino)acrylate, specific empirical reactivity parameters have been determined and are available in Mayr's Database of Reactivity Parameters. lmu.de This database provides a quantitative scale for the nucleophilicity of various compounds.
Table 1: Experimentally Determined Reactivity Parameters for Ethyl (E)-3-(Dimethylamino)acrylate
| Parameter | Value | Solvent | Details |
|---|---|---|---|
| N | 9.43 | Dichloromethane | The N parameter was determined using a single reference electrophile. |
| sN | 0.80 | Dichloromethane | The sN parameter was estimated. |
The nucleophilicity parameter (N) is a solvent-dependent quantity that describes the reactivity of a nucleophile. A higher N value indicates greater nucleophilic reactivity. The sN parameter is a sensitivity parameter that fine-tunes the reactivity prediction. The value of 9.43 for ethyl (E)-3-(dimethylamino)acrylate indicates it is a reasonably strong nucleophile, characteristic of enamines.
Theoretical studies on related acrylic systems demonstrate that quantum chemical calculations can effectively model the geometry and electronic structure of these molecules, providing insights into their reaction mechanisms. csic.es For instance, perturbative molecular orbital (PMO) models are used to examine the interaction and addition of radicals to acrylate systems, which is crucial for understanding polymerization processes. csic.es While specific DFT calculations for the stability of this compound are not extensively published, the general stability is understood through its chemical nature. As an enamine, it is susceptible to hydrolysis, particularly under acidic conditions, which would protonate the nitrogen, disrupting the conjugation and facilitating attack at the β-carbon. The stability can also be influenced by temperature and the presence of other reagents. sigmaaldrich.com
Analytical and Characterization Techniques in Research on Ethyl 3 Dimethylamino Acrylate
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular structure of ethyl 3-(dimethylamino)acrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used in the characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The ethyl group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The vinyl protons on the acrylate (B77674) backbone appear as doublets, and their coupling constant helps to determine the stereochemistry (E/Z isomerism) of the double bond. The dimethylamino group typically shows a singlet due to the six equivalent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Key resonances include those for the carbonyl carbon of the ester group, the two vinylic carbons, the carbons of the ethyl group (methyl and methylene), and the carbons of the dimethylamino group. libretexts.orgchemicalbook.com The chemical shifts of these carbons are indicative of their electronic environment. For instance, sp²-hybridized carbons, such as the vinylic and carbonyl carbons, generally appear at lower fields (higher ppm values) compared to sp³-hybridized carbons like those in the ethyl and dimethylamino groups. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl (CH₃) | 1.1 - 1.3 (triplet) | 14 - 15 |
| Ethyl (CH₂) | 3.9 - 4.2 (quartet) | 58 - 60 |
| Vinylic (C=CH-N) | 4.5 - 5.0 (doublet) | 90 - 95 |
| Vinylic (CH=C-CO) | 7.3 - 7.6 (doublet) | 145 - 150 |
| Dimethylamino (N(CH₃)₂) | 2.8 - 3.1 (singlet) | 40 - 45 |
| Carbonyl (C=O) | - | 168 - 172 |
Note: Specific chemical shifts can vary depending on the solvent and the specific isomer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. chemicalbook.com In the IR spectrum of this compound, a strong absorption band is typically observed around 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.net Other significant peaks include those for C=C stretching of the acrylate backbone and C-N stretching of the dimethylamino group. The C-H stretching vibrations of the alkyl and vinyl groups are also present in the spectrum. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1700 - 1730 |
| C=C (Alkene) | Stretching | 1620 - 1650 |
| C-O (Ester) | Stretching | 1150 - 1250 |
| C-N (Amine) | Stretching | 1100 - 1200 |
| C-H (sp² and sp³) | Stretching | 2850 - 3100 |
Chromatographic Separations
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. tcichemicals.come3s-conferences.org In one patented method, HPLC analysis demonstrated a purity of over 99.8%. google.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. e3s-conferences.org By using a suitable column and mobile phase, impurities can be effectively separated from the main compound, and their relative amounts can be quantified. For instance, a study on various acrylate compounds in plastic food contact materials utilized HPLC with a ZORBAX SB-AQ column and a water/acetonitrile gradient as the mobile phase. e3s-conferences.org
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. rsc.orgresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. rochester.eduyoutube.com This allows for a qualitative assessment of the reaction's progression and helps in determining the optimal reaction time. rsc.org The choice of eluent (mobile phase) is critical and is typically a mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297), adjusted to achieve good separation of the components. rsc.org
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of Ethyl 3-(dimethylamino)acrylate is an area of active research, with a focus on improving efficiency, atom economy, and environmental footprint. Several innovative routes and catalytic systems have been developed.
Transesterification represents another key synthetic strategy. A notable example involves the reaction of methyl acrylate (B77674) (MA) with dimethylaminoethanol (B1669961) (DMAE) in the presence of an organotin catalyst, (C8H17)2Sn(OCOC11H23)2. researchgate.net This method achieves a high conversion rate of DMAE (96.28%) and a substantial yield of the desired product (94.65%). researchgate.net Another transesterification process uses ethyl acrylate and DMAE with a titanium(IV) tetraethanolate catalyst, resulting in a 76% yield. chemicalbook.com
Biocatalytic methods are also emerging as a sustainable alternative. One such route uses acryloyl-CoA, which is produced from acrylic acid and coenzyme A. A choline (B1196258) acetyltransferase enzyme then catalyzes the esterification of acryloyl-CoA with dimethylaminoethanol. mdpi.com Additionally, a patented method describes the use of piperidine (B6355638) as a catalyst for the reaction between ethyl acetate (B1210297), caustic alcohol, and carbon monoxide under pressure, followed by a reaction with dimethylamine (B145610) hydrochloride to yield the final product. google.com
Table 1: Comparison of Modern Synthetic Routes for this compound
| Synthetic Route | Reactants | Catalyst System | Key Advantages | Reported Yield | Reference |
| One-Pot Synthesis | Ethyl acetate, Dimethylamine, Carbon monoxide | Sodium ethylate/tert-butoxide/hydride + Ethanol (B145695)/diethyl carbonate/ethyl formate | High yield, high purity, simple process | >95% | google.com |
| Organotin-Catalyzed Transesterification | Methyl acrylate, Dimethylaminoethanol | (C8H17)2Sn(OCOC11H23)2 | High conversion and yield | 94.65% | researchgate.net |
| Titanium-Catalyzed Transesterification | Ethyl acrylate, Dimethylaminoethanol | Titanium(IV) tetraethanolate | Good yield under reflux conditions | 76% | chemicalbook.com |
| Piperidine-Catalyzed Carbonylation | Ethyl acetate, Caustic alcohol, Carbon monoxide, Dimethylamine hydrochloride | Piperidine | Utilizes CO gas directly | Not specified | google.com |
| Biocatalytic Route | Acryloyl-CoA, Dimethylaminoethanol | Choline acetyltransferase | Green chemistry approach | Not specified | mdpi.com |
Discovery of Uncharted Applications in Medicinal Chemistry and Advanced Materials Science
The unique structure of this compound makes it a valuable building block for a range of functional molecules and materials.
In medicinal chemistry , the compound is a key intermediate in the synthesis of quinolone and carbostyril family antibacterial drugs. google.comgoogle.com These classes of antibiotics are known for their broad-spectrum antimicrobial activity and favorable safety profiles. google.com Beyond antibiotics, derivatives of this acrylate are finding use in creating advanced drug delivery systems. For instance, polymers incorporating N,N′-(dimethylamino)ethyl acrylate (DMAEA) are being explored for the controlled release of siRNA and DNA, leveraging the polymer's ability to change from a basic to an acidic environment upon hydrolysis. rsc.org
In advanced materials science , the applications are diverse. Copolymers made with the related monomer, dimethylaminoethyl acrylate (DMAEA), are utilized in the formulation of resins, paints, coatings, and adhesives. wikipedia.org These copolymers enhance properties like nucleophilicity, water solubility, and adhesion to polar surfaces. wikipedia.org A significant application lies in the production of cationic polymers through quaternization. The resulting polyacrylamides are widely used as flocculants in wastewater purification and as retention agents in the papermaking industry. wikipedia.org Furthermore, hydrogels based on the related 2-(diethylamino)ethyl acrylate have shown promise in biomedical engineering, specifically for supporting the long-term growth of human embryonic stem cells in a chemically defined environment. researchgate.net
Deepened Mechanistic Understanding of Biological Activities
Research into the derivatives of this compound is providing a deeper understanding of their structure-activity relationships and mechanisms of action. A key area of investigation is the hydrolysis of polymers derived from this monomer, such as Poly[N,N-(dimethylamino)ethyl acrylates] (PDMAEA).
Detailed studies have shown that the hydrolysis of PDMAEA is highly dependent on pH, with half-lives ranging from minutes to years. acs.org This contradicts earlier assumptions of a simple, self-catalyzed process. At a neutral pH of 7, hydrolysis slows significantly after reaching about 50-60% completion due to electrostatic repulsion between the newly formed anionic carboxylate groups and hydroxide (B78521) ions. acs.org In contrast, under acidic conditions (e.g., pH 0.3), hydrolysis can proceed to a much greater extent. acs.org
The molecular environment also plays a critical role. The presence of neighboring functional groups within a copolymer can alter the rate of hydrolysis by up to 20-fold. acs.org Mechanistic probes using novel analogues have further illuminated these effects. For example, Poly[1,3-bis (dimethylamino)-2-propyl acrylate] (PBDMAPA), an isomer of PDMAEA, was found to hydrolyze over 500 times faster at pH 7, highlighting the profound impact of the proximity and steric hindrance of the amino group on the ester linkage's stability. acs.org This detailed mechanistic knowledge is crucial for designing smart polymers with precisely controlled degradation profiles for applications like drug delivery.
Sophisticated Computational and Theoretical Investigations
Computational and theoretical chemistry are providing unprecedented insights into the structural and electronic properties of this compound and its derivatives. These studies are essential for predicting molecular behavior and guiding experimental work.
A notable study on the related compound, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, combined X-ray crystallography with quantum chemical methods. nih.gov Density Functional Theory (DFT) calculations were used to investigate potential energy surfaces, optimized molecular geometries, and vibrational spectra. nih.gov The calculations successfully predicted the existence of two stable structural isomers, a more stable s-cis and a less stable s-trans form, with a calculated enthalpy difference of 2.85 kcal/mol. nih.gov The theoretically optimized geometry was in excellent agreement with the experimental structure determined by X-ray analysis, confirming a nearly planar s-cis conformation in the solid state. nih.gov
These computational approaches are also used to predict key physicochemical properties that influence a molecule's biological activity and applicability. Properties such as lipophilicity (Log P), the number of hydrogen bond donors and acceptors, molecular weight, and topological polar surface area (TPSA) are routinely calculated for novel derivatives to assess their potential as drug candidates. nih.gov Furthermore, kinetic Monte Carlo (kMC) simulations are being employed to model the complex polymerization processes of acrylates at high temperatures, helping to understand and predict the microstructure of the resulting polymers. acs.org
Table 2: Summary of Quantum Chemical Findings for Ethyl 2-cyano-3-N,N-dimethyl amino acrylate
| Parameter | Computational Method | Finding | Significance | Reference |
| Molecular Geometry | DFT (B3LYP/6-31G) | Optimized geometry agrees with X-ray data; preferential s-cis conformation. | Validates computational model and confirms solid-state structure. | nih.gov |
| Isomer Stability | DFT | s-cis isomer is more stable than s-trans by 2.85 kcal/mol. | Predicts the most likely conformation of the molecule. | nih.gov |
| Molecular Planarity | DFT & X-ray Analysis | The molecule is almost planar, with deviation not exceeding 3 degrees. | Planarity influences molecular packing and electronic interactions. | nih.gov |
| Vibrational Spectra | DFT | Calculated vibrational frequencies match experimental IR spectra. | Aids in the interpretation of spectroscopic data. | nih.gov |
Integration with Artificial Intelligence for Drug Discovery and Synthesis Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the landscape of chemical research, from synthesis planning to the discovery of new medicines. While specific AI applications for this compound are not yet widely published, the established methodologies in the field are directly applicable to this compound and its derivatives.
In drug discovery , AI can drastically accelerate the identification of new therapeutic agents. nih.gov Generative AI models can design novel molecules with desired biological activities by treating molecular design as an optimization problem, rewarding predicted target activity and penalizing toxicity. nih.gov Given that this compound is a key building block for antibacterials, AI algorithms could be trained on existing quinolone drug data to generate new, more potent, or selective analogues. Advanced models like AlphaFold 3 are already revolutionizing the field by accurately predicting the 3D structures of protein-ligand complexes, which is a critical step in rational drug design. youtube.comyoutube.com
Q & A
Q. How are conflicting spectral data for this compound derivatives reconciled?
- Stepwise Approach :
Cross-validate NMR (Bruker 600 MHz) and FTIR (ATR mode) data.
Perform X-ray crystallography to resolve stereochemical ambiguities (e.g., E/Z isomerism) .
Compare with literature datasets from Reaxys or SciFinder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
